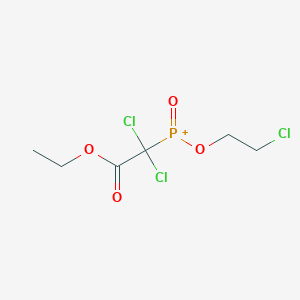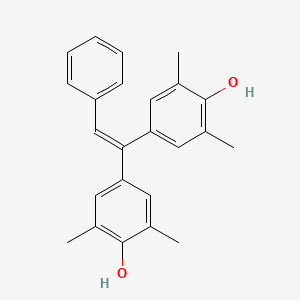
4,4'-(2-Phenylethene-1,1-diyl)bis(2,6-dimethylphenol)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,4’-(2-Phenylethene-1,1-diyl)bis(2,6-dimethylphenol) is an organic compound characterized by its unique structure, which includes two phenol groups connected by a phenylethene bridge. This compound is known for its high degree of conjugation, which imparts significant stability and reactivity. It is commonly used in various scientific research fields due to its versatile chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-(2-Phenylethene-1,1-diyl)bis(2,6-dimethylphenol) typically involves the reaction of bis(4-methoxyphenyl)methanone with (4-bromophenyl)(phenyl)methanone in the presence of zinc powder and titanium tetrachloride in anhydrous tetrahydrofuran (THF). The reaction mixture is cooled to 0°C and then heated to reflux for several hours. After the reaction is complete, the mixture is quenched with aqueous hydrochloric acid and extracted with dichloromethane. The organic phase is dried and purified by column chromatography to yield the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems ensures high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.
化学反应分析
Types of Reactions
4,4’-(2-Phenylethene-1,1-diyl)bis(2,6-dimethylphenol) undergoes various chemical reactions, including:
Oxidation: The phenol groups can be oxidized to quinones under specific conditions.
Reduction: The compound can be reduced to form hydroquinones.
Substitution: Electrophilic aromatic substitution reactions can occur at the phenol rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions.
Major Products Formed
Oxidation: Quinones
Reduction: Hydroquinones
Substitution: Halogenated or nitrated phenols
科学研究应用
4,4’-(2-Phenylethene-1,1-diyl)bis(2,6-dimethylphenol) has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a building block for synthesizing more complex molecules.
Biology: Employed in the study of enzyme interactions and as a fluorescent probe due to its conjugated structure.
Medicine: Investigated for its potential antioxidant properties and its role in drug delivery systems.
Industry: Utilized in the production of polymers and as a stabilizer in various materials.
作用机制
The compound exerts its effects through its highly conjugated structure, which allows for efficient electron delocalization. This property makes it an effective antioxidant, as it can donate electrons to neutralize free radicals. The phenol groups can interact with various molecular targets, including enzymes and receptors, modulating their activity and pathways involved in oxidative stress and cellular signaling .
相似化合物的比较
Similar Compounds
4,4’-(2,2-Diphenylethene-1,1-diyl)dibenzaldehyde: Similar structure but with aldehyde groups instead of phenol groups.
4,4’-(2-(4-Bromophenyl)-2-phenylethene-1,1-diyl)bis(methoxybenzene): Contains methoxy groups and bromine substituents.
Phenol, 2,6-bis(1,1-dimethylethyl)-4-ethyl-: Different substituents on the phenol rings.
Uniqueness
4,4’-(2-Phenylethene-1,1-diyl)bis(2,6-dimethylphenol) is unique due to its specific combination of phenol groups and a phenylethene bridge, which provides a balance of stability and reactivity. Its high degree of conjugation makes it particularly useful in applications requiring efficient electron delocalization and antioxidant properties.
属性
CAS 编号 |
61064-72-0 |
|---|---|
分子式 |
C24H24O2 |
分子量 |
344.4 g/mol |
IUPAC 名称 |
4-[1-(4-hydroxy-3,5-dimethylphenyl)-2-phenylethenyl]-2,6-dimethylphenol |
InChI |
InChI=1S/C24H24O2/c1-15-10-20(11-16(2)23(15)25)22(14-19-8-6-5-7-9-19)21-12-17(3)24(26)18(4)13-21/h5-14,25-26H,1-4H3 |
InChI 键 |
QXKJUECZQNRDBM-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=CC(=C1O)C)C(=CC2=CC=CC=C2)C3=CC(=C(C(=C3)C)O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-Methyl-1-[1-(propan-2-yl)cyclopropyl]propan-1-one](/img/structure/B14586203.png)
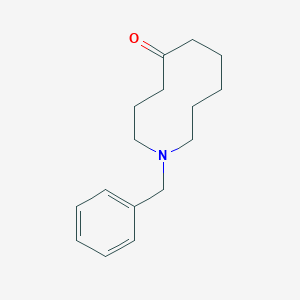
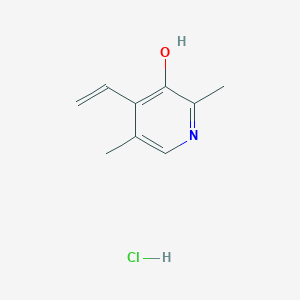

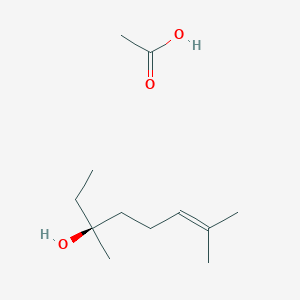
![N-[2,2-Bis(hexyloxy)ethyl]-2,6-dimethylaniline](/img/structure/B14586230.png)
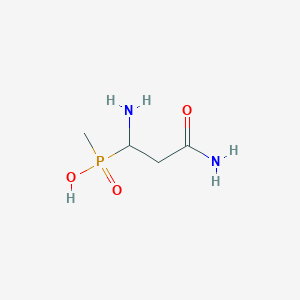
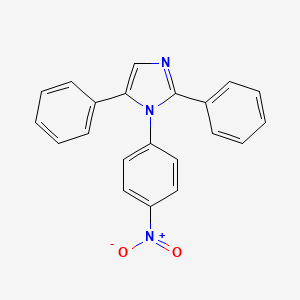
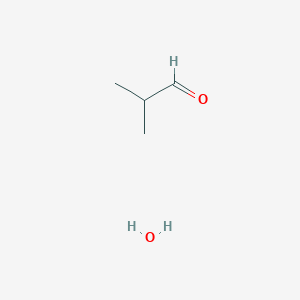

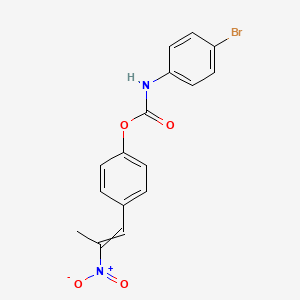
methyl}oxophosphanium](/img/structure/B14586250.png)
